molecular formula C21H23N3O B3965549 N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE

N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B3965549
M. Wt: 333.4 g/mol
InChI Key: ICBNVIWIZLASQS-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles like amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or cyclohexanecarboxamide derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide is primarily attributed to its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Another benzimidazole derivative with different functional groups.

    N-(1H-1,3-benzodiazol-2-yl)benzamide: A simpler benzimidazole derivative without the cyclohexanecarboxamide moiety.

Uniqueness

N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide is unique due to its specific structure, which combines the benzimidazole core with a benzyl group and a cyclohexanecarboxamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-20(17-11-5-2-6-12-17)23-21-22-18-13-7-8-14-19(18)24(21)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBNVIWIZLASQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE
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N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE
Reactant of Route 6
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N-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE

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